molecular formula C22H24ClN3O6S B2683708 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 845735-37-7

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2683708
CAS No.: 845735-37-7
M. Wt: 493.96
InChI Key: BTJUMGRYFBJGPD-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a 1,2,4-oxadiazole moiety, and a chlorobenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE involves multiple steps, each requiring precise reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step typically involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the trimethoxyphenyl group:

    Formation of the piperidine ring: This step involves the cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions.

    Introduction of the chlorobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring with a chlorobenzenesulfonyl chloride under basic conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment and reagents to ensure consistent quality.

Chemical Reactions Analysis

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, leading to the formation of corresponding sulfonamides.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include quinones, amines, and sulfonamides.

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound is used as a probe to study the structure and function of biological molecules, as well as a tool to investigate cellular processes.

    Medicine: The compound is used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used as an intermediate in the production of various chemicals, as well as a component in the formulation of specialty products.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis.

Comparison with Similar Compounds

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can be compared with other similar compounds, such as:

    4-CHLORO-N-(2,4,5-TRICHLORO-PHENYL)-BENZENESULFONAMIDE: This compound has a similar sulfonamide structure but differs in the substitution pattern on the phenyl ring.

    4-CHLORO-N-(3,5-DICHLORO-PHENYL)-BENZENESULFONAMIDE: This compound has a similar sulfonamide structure but differs in the substitution pattern on the phenyl ring.

    N-(4-BENZYLOXY-PHENYL)-4-CHLORO-BENZENESULFONAMIDE: This compound has a similar sulfonamide structure but differs in the substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Biological Activity

The compound 1-(4-Chlorobenzenesulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine represents a novel class of biologically active molecules that combine the structural features of piperidine and oxadiazole. This combination has been shown to impart significant pharmacological properties, including antibacterial and enzyme inhibitory activities. This article reviews the biological activities associated with this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula: C22H24ClN3O3S
  • Molecular Weight: 478.0 g/mol
  • CAS Number: 886916-89-8

The structure includes a piperidine ring linked to a sulfonyl group and a substituted oxadiazole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds featuring the oxadiazole and piperidine moieties exhibit notable antibacterial properties. In a study involving synthesized derivatives, several compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial strains. The most potent compounds showed IC50 values significantly lower than those of standard antibiotics, indicating their potential as effective antibacterial agents .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
ReferenceThiourea21.25

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms.

  • Acetylcholinesterase Inhibition: The synthesized compounds exhibited strong inhibitory effects on AChE, which is crucial for neurotransmitter regulation.
  • Urease Inhibition: The inhibition of urease is particularly noteworthy due to its implications in treating conditions like urinary tract infections and renal calculi formation.

The following table summarizes the enzyme inhibition activities:

CompoundEnzymeIC50 (µM)
7nAChE2.17
7oUrease1.13

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of similar compounds:

  • Antitumor Activity : Research on related oxadiazole derivatives has shown promising results against cancer cell lines, suggesting that modifications in the oxadiazole structure may enhance antitumor activity .
  • Neuroprotective Effects : Investigations into neuroprotective mechanisms revealed that oxadiazole derivatives could modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal models .
  • Synergistic Effects : Some studies suggest that combining these compounds with existing drugs may yield synergistic effects, enhancing their overall therapeutic efficacy .

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O6S/c1-29-18-11-15(12-19(30-2)20(18)31-3)21-24-22(32-25-21)14-5-4-10-26(13-14)33(27,28)17-8-6-16(23)7-9-17/h6-9,11-12,14H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJUMGRYFBJGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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